molecular formula C9H17N B13204759 (2-Methylpropyl)(pent-1-yn-3-yl)amine

(2-Methylpropyl)(pent-1-yn-3-yl)amine

Cat. No.: B13204759
M. Wt: 139.24 g/mol
InChI Key: IZJPCMKOYBDWER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2-methylpropylamine with pent-1-yn-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .

Scientific Research Applications

(2-Methylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects . The compound may also interact with other molecular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpropyl)(prop-2-yn-1-yl)amine: Another propargylamine with similar applications but different structural properties.

    Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: Another MAO-B inhibitor with neuroprotective properties.

Uniqueness

(2-Methylpropyl)(pent-1-yn-3-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-(2-methylpropyl)pent-1-yn-3-amine

InChI

InChI=1S/C9H17N/c1-5-9(6-2)10-7-8(3)4/h1,8-10H,6-7H2,2-4H3

InChI Key

IZJPCMKOYBDWER-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NCC(C)C

Origin of Product

United States

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